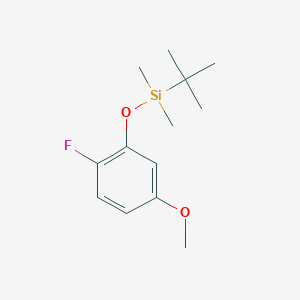

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane

Description

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is a silyl ether compound featuring a tert-butyldimethylsilyl (TBS) group attached to a substituted phenoxy ring. The aromatic ring contains a fluorine atom at the 2-position and a methoxy group at the 5-position, conferring distinct electronic and steric properties. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, leveraging the TBS group’s stability under basic and mildly acidic conditions. However, commercial availability issues (e.g., discontinuation noted in ) suggest challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

tert-butyl-(2-fluoro-5-methoxyphenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FO2Si/c1-13(2,3)17(5,6)16-12-9-10(15-4)7-8-11(12)14/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDZASNOAPFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane can be synthesized using conventional methods for preparing organosilicon reagents . The synthesis typically involves the reaction of 2-fluoro-5-methoxyphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The methoxy and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.

Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium fluoride.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include substituted phenoxy compounds.

Oxidation Reactions: Products include silanols and siloxanes.

Reduction Reactions: Products include reduced aromatic compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful for synthesizing more complex organic compounds. This includes:

- Substitution Reactions : The fluorine atom can be substituted with other functional groups, enabling the creation of derivatives with varied properties.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, which are essential in developing new materials and pharmaceuticals.

Material Science

Development of Advanced Materials

In material science, this compound is utilized for creating advanced materials such as:

- Polymers : The silane group enhances the adhesion properties of polymers, making them suitable for coatings and adhesives.

- Nanocomposites : When incorporated into nanocomposite materials, it can improve mechanical strength and thermal stability.

Pharmaceutical Research

Drug Development Applications

The compound is investigated for its potential applications in drug development due to its unique reactivity and ability to form stable intermediates. Specific areas of interest include:

- Fluorinated Compounds : The presence of fluorine enhances the bioactivity and metabolic stability of drug candidates, making them more effective.

- Targeted Drug Delivery Systems : Its compatibility with various biological systems allows it to be explored in targeted delivery mechanisms.

Case Study 1: Synthesis of Fluorinated Drug Candidates

Research has demonstrated that this compound can be used to synthesize fluorinated analogs of existing drugs, enhancing their pharmacological profiles. For instance, studies have shown improved binding affinity to specific biological targets when fluorine is incorporated into the molecular structure.

Case Study 2: Polymer Coatings

In a study focused on polymer coatings, the incorporation of this silane compound significantly improved the adhesion properties of coatings applied to metal surfaces. The enhanced performance was attributed to the silane's ability to form strong covalent bonds with both organic and inorganic substrates.

Mechanism of Action

The mechanism by which tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups on the aromatic ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl(dimethyl)silyl vs. tert-Butyl(diphenyl)silyl Derivatives

tert-Butyl((R)-1-((2R,5R)-5-((R)-1-(t-butyldimethylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)-tridecyloxy)-dimethylsilane (Compound 272) :

- Structure : Features a dimethylsilyl group, offering moderate steric protection.

- Synthesis : High yield (>99%) under mild conditions (0°C to room temperature, 1 hr reaction time).

- Stability : Stable under anhydrous conditions but susceptible to hydrolysis in acidic or fluoride-containing media.

- tert-Butyl-((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (Compound 252) : Structure: Diphenylsilyl groups provide enhanced steric shielding but reduce solubility in nonpolar solvents. Synthesis: Lower yield (91%) and harsher conditions (15 hr reaction time in DMF). Stability: Superior hydrolytic stability compared to dimethyl analogs due to bulky phenyl groups.

Substituent Effects on the Aromatic Ring

- tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane : Substituents: 2-chloro, 4-fluoro, and boronate ester groups. Applications: Designed for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing chlorine and fluorine enhance electrophilicity at the boron center. Molecular Weight: 386.78 g/mol, significantly higher than the target compound (~272.08 g/mol), influencing solubility and reaction kinetics.

Thiophene-Based Silyl Ethers (e.g., BTE 16, 22) :

- Core Structure : Thiophene rings instead of benzene, altering electronic properties (e.g., higher aromaticity and conjugation).

- Synthetic Utility : Used in materials science for photochromic applications.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds

†Estimated based on structural similarity to Compound 272.

Biological Activity

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a fluoro-substituted phenoxy moiety, and dimethylsilyl groups. This unique combination allows for various chemical reactivities and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways, which may lead to altered cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further exploration in drug development.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that silane compounds similar to this compound have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that modifications in the silane structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Pharmacological Potential : A study highlighted the synthesis of bioactive molecules using this compound as a precursor. These bioactive derivatives were evaluated for their potential in treating diseases such as cancer and infections .

- Mechanistic Insights : Investigations into the molecular interactions of this compound revealed its potential to form stable complexes with target proteins, suggesting a mechanism through which it may exert its biological effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.